AMG8562

Description

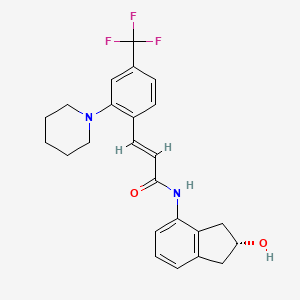

Structure

3D Structure

Properties

CAS No. |

1041478-78-7 |

|---|---|

Molecular Formula |

C24H25F3N2O2 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(E)-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]-3-[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C24H25F3N2O2/c25-24(26,27)18-9-7-16(22(14-18)29-11-2-1-3-12-29)8-10-23(31)28-21-6-4-5-17-13-19(30)15-20(17)21/h4-10,14,19,30H,1-3,11-13,15H2,(H,28,31)/b10-8+/t19-/m1/s1 |

InChI Key |

HAZYXDWNLMGLIS-LHUXKHBRSA-N |

SMILES |

c1cc2c(c(c1)NC(=O)/C=C/c3ccc(cc3N4CCCCC4)C(F)(F)F)C[C@@H](C2)O |

Isomeric SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)/C=C/C(=O)NC3=CC=CC4=C3C[C@@H](C4)O |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AMG-8562; AMG8562; AMG 8562. |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Amg8562

Mechanism of Action and TRPV1 Receptor Interaction

AMG8562 functions as a modulator of the TRPV1 channel. plos.orgresearchgate.netnih.gov The interaction of this compound with TRPV1 is characterized by a modality-specific profile, meaning its effect varies depending on the stimulus activating the channel. plos.orgnih.govtandfonline.com

Modality-Specific TRPV1 Modulation Profile of this compound

The modulatory effects of this compound on TRPV1 are distinct across different activation modalities, including those induced by capsaicin (B1668287), heat, and protons. plos.orgnih.govtandfonline.com

This compound has been shown to block TRPV1 activation induced by capsaicin. plos.orgresearchgate.netnih.govtandfonline.combasicmedicalkey.com This blockade is described as highly potent and effective. jci.org Studies in both rat and human TRPV1 have demonstrated that this compound inhibits capsaicin-induced activation. plos.orgtandfonline.com

The effect of this compound on heat-induced TRPV1 activation shows a notable species difference. In rat TRPV1, this compound does not block activation evoked by heat. benthamopen.comnih.govtandfonline.combasicmedicalkey.comjci.org However, in human TRPV1, this compound has been reported to block heat activation. plos.orgtandfonline.com

This compound exhibits differential effects on proton-induced TRPV1 activation depending on the species. In vitro studies using rat TRPV1 have shown that this compound potentiates activation by protons (at pH 5). nih.govplos.orgnih.govtandfonline.combasicmedicalkey.com In contrast, when tested on human TRPV1, this compound acts as a partial antagonist of proton activation. plos.orgtandfonline.com

Significant species-related differences exist in the pharmacological profile of this compound on TRPV1. benthamopen.complos.orgtandfonline.com The distinct responses observed in rat and human TRPV1 are summarized below:

| Activation Modality | Rat TRPV1 Effect | Human TRPV1 Effect |

| Capsaicin | Blocks activation | Blocks activation |

| Heat | Does not block activation | Blocks activation |

| Proton (pH 5) | Potentiates activation | Partial antagonist |

This divergence in modality-specific effects, particularly concerning proton modulation, has been suggested as a potential explanation for the absence of hyperthermia in rodent studies with this compound, while predicting potential thermoregulatory risks in humans.

Differential Effects on Proton-Induced TRPV1 Activation and Potentiation

Allosteric Modulation and Putative Binding Sites of this compound

TRPV1 is a complex channel that can be allosterically modified by various agents. benthamopen.com The observation that some ligands, including this compound, have distinct effects on different modes of TRPV1 activation suggests the involvement of multiple binding sites or complex allosteric interactions between them. plos.org

The binding site for capsaicin has been investigated and is located in the MT2-TM3 region of the channel. plos.org Residues critical for heat and proton activation are situated at the extracellular part of the receptor and are part of overlapping sites. plos.org Molecular modeling studies have indicated putative binding sites located at the outer loops of the TRPV1 channel. plos.orgresearchgate.net Binding to these sites could directly influence proton activation and may be allosterically coupled with the capsaicin binding site. plos.orgresearchgate.net In rats, this compound has been described as acting as a competitive antagonist at the capsaicin-binding site. Despite these insights, the precise molecular basis for the dramatically different modality-specific and species-specific pharmacological profiles of compounds like this compound on TRPV1 remains an area requiring further elucidation. plos.org

Impact of this compound on Cation Influx via TRPV1

TRPV1 channels mediate a pronounced cation influx, with weak selectivity for Ca²⁺. plos.orgmdpi.com Activation of TRPV1 by agonists leads to an increase in intracellular calcium concentrations and membrane depolarization. mdpi.com this compound has been shown to affect this cation influx, but its impact is dependent on the activating stimulus and the species of TRPV1. plos.org

In rat TRPV1, this compound blocks capsaicin-induced activation and does not affect heat activation. plos.orgnih.govbasicmedicalkey.comresearchgate.net Interestingly, it potentiates proton activation of rat TRPV1. plos.orgnih.govnih.govresearchgate.net This differential modulation of TRPV1 by this compound based on the activation stimulus is a key characteristic of its pharmacological profile in rats. plos.orgbasicmedicalkey.comresearchgate.net

In contrast, studies on human TRPV1 have shown a different profile. This compound blocks both heat and capsaicin activation of human TRPV1. plos.org It acts as a partial antagonist of proton activation in human TRPV1. plos.org This species-specific pharmacology is a significant consideration in the preclinical assessment of this compound. nih.govresearchgate.net

Studies using calcium imaging, which monitors changes in intracellular Ca²⁺, have demonstrated that this compound inhibits Ca²⁺ uptake under capsaicin, pH 5, and heat activation in a concentration-dependent manner. Higher concentrations (>100 nM) of this compound can lead to a plateau in inhibition efficacy in these assays. The inhibition curves for capsaicin and pH 5 activation are gradual, while the inhibition of heat activation shows sharper declines, suggesting modality-specific interactions with TRPV1.

Functional Characterization in Cellular and Tissue Models (In Vitro Studies)

Functional characterization of this compound has been extensively performed using in vitro models, including electrophysiological recordings, calcium imaging, reporter gene assays, and studies in TRPV1-expressing cell lines and isolated tissue preparations. plos.orgmdpi.comnih.govpnas.org These studies aim to understand the compound's direct effects on TRPV1 channel activity.

Electrophysiological Recordings of TRPV1 Responses to this compound

Electrophysiological techniques, particularly patch-clamp recordings, are considered a gold standard for directly measuring ion channel activity. dntb.gov.ua Whole-cell patch-clamp recordings have been used to characterize the effects of this compound on TRPV1-mediated currents. plos.orgmdpi.comnih.govpnas.org These studies involve expressing TRPV1 in cell lines, such as CHO or HEK293 cells, and recording currents evoked by various stimuli in the presence and absence of this compound. plos.orgmdpi.comnih.govpnas.orgtandfonline.com

Electrophysiological experiments have confirmed that this compound blocks capsaicin-evoked currents in rat TRPV1. plos.orgnih.gov They have also demonstrated that this compound does not block heat-evoked activation of rat TRPV1 but potentiates responses to protons. plos.orgnih.govresearchgate.netnih.govtandfonline.com The potentiation of proton-evoked current by this compound in electrophysiological experiments has been noted. plos.org

Calcium Imaging and Reporter Gene Assays for TRPV1 Activity

Calcium imaging is a widely used method to assess TRPV1 activity by monitoring the influx of Ca²⁺ upon channel activation. plos.orgnih.govnih.govpnas.orgnih.gov Fluorescent calcium indicators, such as Fluo-4AM, are commonly used in these assays. plos.org Reporter gene assays can also be employed to indirectly measure TRPV1 activation by linking channel activity to the expression of a detectable reporter protein.

Calcium imaging studies with this compound have shown concentration-dependent inhibition of Ca²⁺ uptake induced by capsaicin, pH 5, and heat in cells expressing TRPV1. These results align with the antagonist profile observed in some electrophysiological studies, particularly regarding the blockade of capsaicin and heat-induced responses in human TRPV1. plos.org However, discrepancies between calcium imaging and electrophysiological results, particularly concerning proton activation, have been observed with some TRPV1 modulators, highlighting potential differences in experimental conditions or the nature of the measurement (integrated Ca²⁺ influx vs. instantaneous current). plos.org

Use of TRPV1-Expressing Cell Lines in this compound Research

TRPV1-expressing cell lines, such as HEK293 and CHO cells, are fundamental tools in the in vitro pharmacological characterization of compounds like this compound. plos.orgnih.govmdpi.comnih.govpnas.orgtandfonline.comtandfonline.com These cell lines provide a controlled environment to study the direct interaction of the compound with the TRPV1 channel without the complexity of native tissue environments.

Studies have utilized HEK293 cells transfected with human or rat TRPV1 to assess the inhibitory effects of this compound on responses evoked by capsaicin, heat, and protons using techniques like calcium flux assays (e.g., FLIPR) and electrophysiology. nih.govtandfonline.comtandfonline.com CHO cells stably expressing rat TRPV1 have also been used for electrophysiological recordings to characterize this compound's effects on capsaicin and proton-induced currents. plos.orgnih.govpnas.org The use of these cell lines has been crucial in revealing the species-specific pharmacological profile of this compound. nih.govresearchgate.net

Investigation in Isolated Tissue Preparations

While the search results primarily highlight studies in recombinant cell lines, research on TRPV1 function also involves isolated tissue preparations. These preparations allow for the study of TRPV1 in a more complex environment that includes other cellular components and signaling pathways. Although specific details on this compound studies in isolated tissues were less prominent in the search results compared to cell line studies, TRPV1 is known to be expressed in various tissues, including dorsal root ganglia (DRG) neurons and isolated nerve preparations. nih.govresearchgate.netnih.govplos.org

Studies on TRPV1 in isolated vagus nerve preparations or DRG neurons, for instance, can provide insights into the compound's effects on native TRPV1 channels and neuronal excitability. nih.govnih.govplos.org The impact of this compound on cation influx and functional responses in these more complex biological systems would complement findings from recombinant cell line studies. For example, calcium accumulation in rat trigeminal ganglion (TG) neurons evoked by certain stimuli was assessed in the presence of this compound, indicating its effect on native TRPV1 in these neurons. jci.org

Summary of Key Preclinical Findings on this compound's Interaction with TRPV1:

| Feature | Rat TRPV1 | Human TRPV1 | Assay Methods Primarily Used | Relevant Citations |

| Capsaicin Activation | Blocked | Blocked | Electrophysiology, Calcium Imaging | plos.orgbasicmedicalkey.comresearchgate.netnih.gov |

| Heat Activation | Not affected | Blocked | Electrophysiology, Calcium Imaging | plos.orgnih.govbasicmedicalkey.comresearchgate.net |

| Proton Activation | Potentiated | Partial Antagonist | Electrophysiology, Calcium Imaging | plos.orgnih.govnih.govresearchgate.net |

| Cation Influx (General) | Modulated based on stimulus | Modulated based on stimulus | Calcium Imaging, Electrophysiology | plos.orgmdpi.com |

| Species-Specific Activity | Yes | Yes | All in vitro methods | nih.govresearchgate.net |

| Concentration-Dependent Inhibition | Yes (in calcium imaging) | Yes (in calcium imaging) | Calcium Imaging | |

| Use in Cell Lines | CHO, HEK293 (transfected with rat TRPV1) | HEK293 (transfected with human TRPV1) | Electrophysiology, Calcium Imaging, FLIPR | plos.orgnih.govmdpi.comnih.govpnas.orgtandfonline.comtandfonline.com |

| Use in Isolated Tissues | Rat TG neurons, potential for DRG, etc. | Potential for human-derived tissues (less data in search) | Calcium Imaging, Electrophysiology | nih.govresearchgate.netnih.govplos.orgjci.org |

This table summarizes the distinct pharmacological profile of this compound on rat and human TRPV1 channels as determined through various in vitro preclinical studies focusing on cation influx and functional responses.

Investigation of Amg8562 Efficacy in Preclinical Disease Models

Nociceptive and Inflammatory Pain Models

Inflammatory pain is often associated with tissue injury and the subsequent release of inflammatory mediators that sensitize nociceptors. Nociceptive pain is triggered by noxious stimuli that activate peripheral nociceptors. AMG8562 has been investigated in several rodent models representative of these pain types.

Evaluation in Rodent Pain Assays

Rodent pain assays are standard tools in preclinical analgesic research, utilizing behavioral responses to induced painful stimuli to infer a compound's effect on pain sensation and processing.

Capsaicin (B1668287), the pungent component of chili peppers, is a known agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a key role in the detection and transmission of painful stimuli. frontiersin.orgnih.govctdbase.org Administration of capsaicin in rodents induces acute pain behaviors, such as flinching. Studies have shown that this compound significantly blocks capsaicin-induced flinching behavior in rats. uni-freiburg.de This finding suggests that this compound, acting as a TRPV1 modulator, can effectively counteract the acute pain signals initiated by TRPV1 activation.

Complete Freund's Adjuvant (CFA) is commonly used to induce chronic inflammatory pain in rodents, characterized by persistent inflammation, edema, and hyperalgesia (increased sensitivity to painful stimuli). Investigations into the efficacy of this compound in CFA-induced inflammatory pain models have demonstrated statistically significant effects. uni-freiburg.de this compound has shown significant antihyperalgesic effects in rats with CFA-induced hyperalgesia, indicating its potential to alleviate pain hypersensitivity in inflammatory conditions.

Post-operative pain is a common clinical challenge, and skin incision models in rodents are used to simulate this type of pain, which involves both inflammatory and neuropathic components. These models often result in thermal hyperalgesia in the affected area. This compound has been evaluated in skin incision-induced thermal hyperalgesia models and has demonstrated statistically significant efficacy in reducing thermal hyperalgesia. uni-freiburg.de

The acetic acid-induced writhing test is a widely used model for assessing analgesic activity, particularly against visceral pain and inflammatory pain. Intraperitoneal injection of acetic acid causes abdominal constrictions or "writhes" in rodents, a behavioral response indicative of pain. Studies have shown that this compound produces statistically significant efficacy in acetic acid-induced writhing models. uni-freiburg.de This suggests this compound's effectiveness against chemically induced pain that is mediated, in part, by the release of pronociceptive mediators like prostaglandins.

Skin Incision-Induced Thermal Hyperalgesia Models

Neuropathic Pain Models

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system and is often characterized by symptoms like allodynia (pain from normally non-painful stimuli) and hyperalgesia. Preclinical studies have indicated that this compound shows efficacy in neuropathic pain models. This suggests a potential therapeutic role for this compound in addressing the complex mechanisms underlying neuropathic pain states.

Summary of Preclinical Efficacy in Pain Models

The preclinical evaluation of this compound has demonstrated its efficacy across a range of pain models in rodents, including those representing acute nociceptive, inflammatory, and neuropathic pain. A notable finding from these studies is that this compound achieved antihyperalgesic effects without inducing hyperthermia in rats, a side effect observed with some other TRPV1 antagonists. uni-freiburg.de The following table summarizes the reported efficacy of this compound in the discussed preclinical pain models:

| Pain Model Type | Specific Assay | Reported Efficacy of this compound |

| Nociceptive/Inflammatory Pain | Capsaicin-Induced Flinching | Significantly blocks flinching uni-freiburg.de |

| Nociceptive/Inflammatory Pain | CFA-Induced Inflammatory Pain | Statistically significant efficacy, reduces hyperalgesia uni-freiburg.de |

| Nociceptive/Inflammatory Pain | Skin Incision-Induced Thermal Hyperalgesia | Statistically significant efficacy uni-freiburg.de |

| Nociceptive/Inflammatory Pain | Acetic Acid-Induced Writhing | Statistically significant efficacy uni-freiburg.de |

| Neuropathic Pain | Various Neuropathic Pain Models | Shows efficacy |

Note: The data presented in this table is based on reported findings in scientific literature and indicates the observed effects of this compound in these preclinical models.

Musculoskeletal Pain Models (e.g., Osteoarthritis)

Preclinical studies have investigated the potential of this compound in musculoskeletal pain models, with a focus on conditions like osteoarthritis. TRPV1 is recognized as a validated target for pain management, and antagonists of this receptor have shown analgesic effects in preclinical models of inflammatory pain guidetopharmacology.orguni.lu.

Research has demonstrated that this compound exhibits analgesic efficacy in models of inflammatory pain, such as the complete Freund's adjuvant (CFA) model in rodents tandfonline.com. In this model, this compound significantly reduced pain behaviors tandfonline.com. While the potential utility of TRPV1 antagonists in osteoarthritis pain management is highlighted by accumulating preclinical data, suggesting a role for TRPV1 in established osteoarthritis pain, detailed research findings specifically on this compound in osteoarthritis models like monosodium iodoacetate (MIA)-induced osteoarthritis were not prominently detailed in the reviewed literature uni.lu. However, the broader class of TRPV1 antagonists, including this compound, is considered to have potential therapeutic application in chronic pain conditions such as arthritis tandfonline.com.

Preclinical studies evaluating this compound's antihyperalgesic effects in rodent models, including inflammatory pain assays, have demonstrated significant reductions in pain responses tandfonline.comnih.gov. These studies often incorporate behavioral assessments like the hot-plate test and formalin test, where this compound showed significant analgesic activity compared to control groups tandfonline.com.

Cancer Pain Models

The potential therapeutic application of this compound has also been explored in the context of cancer pain. Cancer-related pain is a significant issue, often stemming from tumor growth or treatment-related side effects tandfonline.comguidechem.com. This compound is suggested as a potential option for cancer pain relief, particularly because it may provide analgesic effects without exacerbating issues related to body temperature regulation, a common challenge with some other TRPV1 antagonists tandfonline.com. While the search results did not provide specific detailed preclinical studies of this compound in cancer pain models, the broader potential for TRPV1 antagonists in this area is recognized tandfonline.com.

Thermoregulatory Research in Preclinical Models related to this compound

A significant aspect of the preclinical research on this compound has focused on its effects on thermoregulation, a critical consideration for TRPV1 antagonists.

Analysis of Core Body Temperature Regulation in Vivo

Preclinical studies in rats have consistently demonstrated that this compound does not induce hyperthermia (elevated body temperature) tandfonline.comnih.govnih.gov. This is a notable finding, as hyperthermia has been a common and undesirable side effect associated with the development of some earlier TRPV1 antagonists tandfonline.comnih.gov.

Research on Hypothermic Effects Induced by this compound

Interestingly, studies have indicated that this compound is associated with hypothermic effects (decreased body temperature) in rats tandfonline.comwikipedia.orgwikipedia.orgnih.govfishersci.fi. This hypothermic effect is part of its unique pharmacological profile tandfonline.com.

Comparative Analysis with Other TRPV1 Antagonists and Thermoregulatory Outcomes

The thermoregulatory profile of this compound has been compared to that of other TRPV1 antagonists. Unlike some antagonists that cause hyperthermia by blocking proton activation of TRPV1, this compound has been shown to potentiate proton activation in rats tandfonline.comnih.govwikipedia.org. This difference in interaction with proton activation is believed to contribute to its hyperthermia-free profile in rodents tandfonline.comwikipedia.org.

However, it is crucial to note the species-specific pharmacology of this compound. While it does not cause hyperthermia in rats and may even induce hypothermia, in humans, this compound inhibits all modes of TRPV1 activation, including those by capsaicin, heat, and protons. This difference in human TRPV1 interaction raises concerns about the potential for hyperthermia in clinical settings tandfonline.comnih.gov. This divergence underscores the complexities of translating preclinical thermoregulatory findings of TRPV1 antagonists from rodents to humans tandfonline.com.

The following table summarizes some comparative thermoregulatory outcomes of different TRPV1 antagonists in preclinical studies:

| Compound | Hyperthermia Induction (Rodents) | Hypothermia Induction (Rodents) | Analgesic Efficacy (Rodents) | Reference |

| This compound | No | Yes | High | tandfonline.comnih.gov |

| A-1165901 | Yes | Yes | Moderate | tandfonline.comnih.govfishersci.fi |

| AMG7905 | Yes | Yes | High | tandfonline.comwikipedia.orgwikipedia.orgnih.govfishersci.fi |

| AMG517 | Yes | Not specified | Effective | nih.govguidetomalariapharmacology.orgtocris.com |

| AMG9810 | Yes | Not specified | Antihyperalgesic | nih.govhellobio.comnih.gov |

| Capsazepine (B1668289) | No | Not specified | Used to dissect responses | guidetopharmacology.orgnih.gov |

Other Potential Therapeutic Areas Explored in Preclinical Research

Beyond its primary investigation in pain models and thermoregulation, the unique properties of this compound suggest potential in other therapeutic areas where TRPV1 modulation may play a role. While the focus of the provided information is heavily on pain and thermoregulation, TRPV1 has been implicated in various physiological and pathophysiological processes. The broader class of TRPV1 modulators is being explored for conditions such as cough, bladder disorders, diabetes, and obesity guidetopharmacology.org. This compound's profile, particularly its analgesic effects without inducing hyperthermia in rodents, positions it as a candidate for further investigation in chronic pain conditions beyond those explicitly detailed, including neuropathic pain tandfonline.com.

Chronic Cough Research and Airway Afferent Modulation

Chronic cough is a prevalent symptom often associated with hypersensitivity of the cough reflex. dovepress.com Airway afferent nerves, particularly vagal C-fibers that express TRPV1, play a crucial role in initiating the cough reflex in response to irritants. dovepress.comwikipedia.orgresearchgate.netdoi.orgnih.govfrontiersin.orgamegroups.cn Increased sensitivity to inhaled capsaicin, a TRPV1 agonist, is a common feature in patients with chronic cough, and elevated TRPV1 expression has been observed in the lungs of these individuals. dovepress.comnih.gov These findings suggest that TRPV1 contributes to the pathophysiology of chronic cough and represents a potential therapeutic target. nih.gov While TRPV1 is involved in the physiological cough reflex, its exact contribution to pathological chronic cough is still under investigation, and clinical trials with some other TRPV1 antagonists for cough have not shown significant clinical benefit. dovepress.comfrontiersin.org

Based on the available search results, while the role of TRPV1 in chronic cough and airway afferent modulation is discussed, specific detailed research findings or data tables regarding the efficacy of this compound specifically in preclinical models of chronic cough were not found.

Bladder Disorder Models and TRPV1 Modulation

TRPV1 is expressed in the bladder, including on afferent nerves and in the urothelium, and is implicated in both normal bladder function and in the pathophysiology of bladder disorders such as overactive bladder and painful bladder syndrome/interstitial cystitis. nih.govresearchgate.netmdpi.comunife.itmdpi.com Studies using TRPV1 knockout mice or pharmacological blockade with TRPV1 antagonists like capsazepine have demonstrated alterations in micturition patterns and bladder afferent sensitivity. nih.govmdpi.com These findings highlight the potential of modulating TRPV1 for the treatment of bladder dysfunction.

Based on the available search results, although this compound's profile as a TRPV1 modulator has been discussed in the context of bladder physiology and dysfunction auajournals.orgplos.org, specific detailed research findings or data tables regarding the efficacy of this compound specifically in preclinical models of bladder disorders were not found.

Molecular and Cellular Mechanisms Underlying Amg8562 Effects

Role of Specific Signaling Pathways in AMG8562-Mediated Effects

The activity of TRPV1 and the sensation of pain are influenced by various intracellular signaling cascades. While direct modulation of all these pathways by this compound is not fully elucidated in the provided literature, certain pathways are known to be intimately linked to TRPV1 function and pain processing.

Tumor Necrosis Factor-alpha (TNF-α) Modulation

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine known to contribute to neuroinflammation and pain, processes in which TRPV1 plays a significant role. frontiersin.org TNF-α is also recognized as an activator of the p38 MAPK pathway. qiagen.com Although TNF-α is involved in inflammatory cascades that modulate TRPV1 activity, specific data detailing whether this compound directly modulates TNF-α levels or signaling were not found in the provided search results. The connection between TNF-α and TRPV1 appears to be primarily mediated through downstream signaling pathways like MAPK.

Regulation of TRPV1 Activity by Intracellular Components and Kinases relevant to this compound

The activity of the TRPV1 channel is finely regulated by various intracellular components and kinases, which can influence its sensitivity and function. These regulatory mechanisms are relevant to understanding how compounds like this compound exert their effects.

Phosphorylation of TRPV1 and its Modulation by this compound

Phosphorylation is a critical post-translational modification that significantly impacts TRPV1 activity and contributes to its sensitization, particularly in inflammatory and pathological pain states. benthamopen.commdpi.comnih.govtandfonline.comnih.govacs.org Several kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II, are known to phosphorylate TRPV1. benthamopen.commdpi.comtandfonline.com Inflammatory mediators like nerve growth factor (NGF) can enhance TRPV1 activity through phosphorylation. benthamopen.comtandfonline.com Increased phosphorylation of TRPV1 appears to be a common characteristic across diverse pain conditions. nih.gov Research indicates that phosphorylation by PKC can significantly alter the inhibitory profile of various TRPV1 antagonists, including this compound. nih.gov This suggests that the efficacy and mode of action of this compound can be influenced by the phosphorylation state of the TRPV1 channel.

Desensitization Mechanisms of TRPV1 relevant to this compound Action

TRPV1 undergoes desensitization, a process characterized by a reduced response upon prolonged or repeated exposure to agonists like capsaicin (B1668287). benthamopen.commdpi.comnih.govtandfonline.comwhiterose.ac.uktandfonline.com This mechanism involves several intracellular components, including PKA, ATP, and calmodulin. benthamopen.comnih.gov A key mechanism contributing to desensitization is the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2) mediated by Ca2+-activated phospholipase C (PLC). benthamopen.commdpi.com Desensitization can also involve the internalization of TRPV1 channels from the cell membrane. mdpi.comnih.gov While this compound is primarily described as an antagonist or modulator, the desensitization process represents a crucial regulatory mechanism for TRPV1 activity. One study noted that this compound did not significantly affect TRPV1 desensitization induced by certain polypeptides. plos.org

Expression and Distribution of TRPV1 Relevant to this compound Target Engagement

TRPV1 channels are strategically distributed within the nervous system, primarily in areas involved in sensing and transmitting noxious stimuli. This distribution dictates where a compound like this compound, which targets TRPV1, would exert its effects. TRPV1 is predominantly expressed in peripheral sensory neurons, including those located in the dorsal root ganglia (DRG), trigeminal ganglia, nodose ganglia, and sympathetic ganglia. frontiersin.orgtandfonline.comnih.govnih.govmdpi.comresearchgate.net Within these ganglia, TRPV1 is primarily found on small-diameter unmyelinated C fibers and some thinly myelinated Aδ fibers, which are responsible for transmitting pain signals. frontiersin.orgtandfonline.comnih.govmdpi.comresearchgate.net These peripheral neurons project to various tissues and organs throughout the body. tandfonline.comresearchgate.net TRPV1 is also present in the central nervous system, notably in laminae I and II of the spinal dorsal horn, where it plays a role in modulating the synaptic transmission of nociceptive information from the periphery. frontiersin.orgnih.govmdpi.com The expression levels of TRPV1 can be altered in various chronic pain states, further influencing the potential sites of action for TRPV1-targeting compounds. frontiersin.orgnih.govmdpi.com

Advanced Methodological Approaches in Amg8562 Research

In Vitro Experimental Paradigms for TRPV1 Modulator Assessment

In vitro studies are crucial for understanding the direct interaction of AMG8562 with the TRPV1 channel in a controlled environment. These methods allow for detailed analysis of the compound's effects on channel activity and function.

Whole-Cell Patch Clamp Techniques

Whole-cell patch clamp is a fundamental electrophysiological technique used to measure the ion flow through ion channels, such as TRPV1, in cultured cells. This method involves forming a tight seal between a glass pipette electrode and the cell membrane, allowing for recording of the total current flowing through all the channels in the cell membrane. nih.gov In the context of this compound research, whole-cell patch clamp is used to assess how the compound affects TRPV1 currents evoked by various stimuli, such as capsaicin (B1668287), heat, or protons. nih.govpnas.orgmdpi.comtandfonline.com By measuring changes in current amplitude and kinetics, researchers can determine if this compound acts as an antagonist, agonist, or modulator of TRPV1 activity under different conditions. nih.govpnas.org Studies have shown that this compound blocks capsaicin-induced TRPV1 activation in both rat and human TRPV1. nih.govplos.orgnih.govresearchgate.net It has also been observed that this compound does not affect heat-induced activation of rat TRPV1 but blocks it in human TRPV1. nih.govplos.orgnih.govresearchgate.net Furthermore, research indicates that this compound can potentiate proton-induced activation in rat TRPV1 while acting as a partial antagonist of proton activation in human TRPV1, highlighting species-specific differences in its pharmacological profile. nih.govplos.orgresearchgate.net

Calcium Flux Measurements

Calcium flux measurements are widely used to assess the activity of ion channels that are permeable to calcium ions, such as TRPV1. Activation of TRPV1 leads to an influx of extracellular calcium into the cell, which can be detected using fluorescent calcium indicators. mdpi.complos.orgfrontiersin.org Changes in intracellular calcium concentration upon stimulation with TRPV1 agonists, in the presence or absence of this compound, can be quantified using fluorescence microscopy or plate readers. mdpi.complos.org This method provides a high-throughput approach to screen for TRPV1 modulators and to characterize their potency and efficacy. mdpi.complos.org Studies utilizing calcium flux measurements have corroborated findings from patch clamp experiments, showing that this compound affects calcium influx mediated by TRPV1 activation. mdpi.complos.org For instance, it has been reported that this compound can enhance proton-induced calcium influx in TRPV1-expressing cells. plos.orgmdpi.com

Use of Genetically Modified Cells for TRPV1 Studies

Genetically modified cells, particularly those engineered to stably express specific TRPV1 subtypes (e.g., rat or human TRPV1), are invaluable tools for studying the interaction of compounds like this compound with the receptor. nih.govpnas.orgmdpi.comtandfonline.complos.org These cell lines provide a consistent and controlled system for conducting in vitro assays, minimizing variability that might be present in primary cell cultures. mdpi.comtandfonline.com By using cells expressing different species homologs of TRPV1, researchers can investigate species-specific pharmacological differences of this compound, as has been observed with its effects on rat versus human TRPV1 activation by different stimuli. nih.govplos.orgresearchgate.net Additionally, genetically modified cells can be used to study the effects of mutations in the TRPV1 channel on the compound's activity, helping to identify key residues or regions involved in this compound binding and modulation. nih.gov

In Vivo Animal Models for Investigating this compound Pharmacodynamics

In vivo studies using animal models are essential for evaluating the effects of this compound in a complex biological system and to assess its potential as an analgesic. These models aim to mimic different types of pain conditions and allow for the study of the compound's pharmacodynamic properties.

Rodent Models (Rats, Mice, Guinea Pigs)

Rodent models, including rats, mice, and guinea pigs, are commonly used in preclinical pain research due to their physiological similarities to humans in pain processing pathways and the availability of various well-characterized pain models. nih.govnih.govnih.govufsc.brfrontiersin.org These animals are used to investigate the in vivo effects of this compound on pain behavior and other physiological responses. nih.gov Studies have demonstrated that this compound exhibits antihyperalgesic effects in rodent models without inducing hyperthermia, a common side effect of some other TRPV1 antagonists. nih.gov This lack of hyperthermia in rats is particularly notable and has been linked to this compound's unique interaction with proton-induced TRPV1 activation in this species. nih.govnih.govnih.gov

Specific Behavioral Assays for Pain Assessment

To evaluate the efficacy of this compound in animal models, specific behavioral assays are employed to measure pain responses. These assays assess different aspects of pain, including thermal, mechanical, and chemical sensitivity. nih.govnih.govfrontiersin.orgmdbneuro.comresearchgate.net

Common behavioral assays used in this compound research include:

Hot-Plate Test: This assay measures the latency of a rodent to exhibit pain behaviors (e.g., paw licking or jumping) when placed on a heated surface. this compound has been shown to prolong latency times in this test, indicating analgesic activity against acute thermal pain.

Formalin Test: This test involves injecting a dilute formalin solution into the paw of a rodent, which produces a biphasic pain response (acute and inflammatory phases). The amount of time the animal spends licking or flinching the injected paw is quantified as a measure of pain.

Von Frey Filament Test: This assay assesses mechanical sensitivity by applying a series of calibrated filaments of increasing force to the paw of a rodent. nih.govmdbneuro.comresearchgate.net The withdrawal threshold (the minimum force that elicits a withdrawal response) is determined as an indicator of mechanical hyperalgesia. nih.govmdbneuro.comresearchgate.net

Capsaicin-Induced Flinching Behavior: Direct injection of capsaicin into the paw induces acute pain characterized by flinching and licking behaviors. nih.gov The ability of this compound to block or reduce these behaviors is a direct measure of its antagonism of TRPV1 in vivo. nih.gov

Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia: Injection of CFA into the paw induces inflammation and persistent thermal and mechanical hyperalgesia. nih.gov This model is used to evaluate the efficacy of this compound in inflammatory pain. nih.gov this compound has demonstrated significant efficacy in reducing pain behaviors in this model. nih.gov

These behavioral assays, in conjunction with in vitro studies, provide a comprehensive picture of this compound's pharmacological profile and its potential as a therapeutic agent for pain.

Table 1: Summary of In Vivo Pain Model Findings with this compound

| Model Used | Pain Induction Method | Effect on Pain Behavior | Hyperthermia Induction | Source |

| Rodent (Rats) | Capsaicin | Significant reduction in flinching behavior | No | nih.gov |

| Rodent (Rats) | Complete Freund's Adjuvant | Statistically significant efficacy | No | nih.gov |

| Rodent (Rats) | Acetic acid | Reduced writhing | Not specified | nih.gov |

| Rodent (Rats/Mice) | Heat (Hot-plate) | Prolonged latency times | No (Hypothermia observed in one instance) | |

| Rodent (Rats) | Skin incision | Reduced thermal hyperalgesia | Not specified | nih.gov |

Thermoregulatory Monitoring Techniques in Vivo

In vivo studies investigating compounds targeting TRPV1, such as this compound, often involve monitoring thermoregulatory responses due to the role of TRPV1 in sensing heat. Early TRPV1 antagonists were associated with hyperthermia as a side effect . Studies on this compound in rats have indicated that it does not induce hyperthermia and has even been associated with hypothermic effects, suggesting a distinct pharmacological profile compared to some other TRPV1 antagonists . Thermoregulatory monitoring in rodent models is crucial to assess this potential side effect and confirm target specificity . Techniques for in vivo thermoregulatory monitoring can include non-invasive methods such as using thermistors placed on the skin surface to monitor blood vessel temperature, for example, in the rat tail, which plays a significant role in heat loss nih.gov. Changes in body temperature can also be assessed using various probes and monitoring systems.

Genetically Modified Animal Models (e.g., TRPV1 Knockout Mice)

Genetically modified animal models, particularly TRPV1 knockout mice, have been instrumental in understanding the physiological role of TRPV1 and evaluating the effects of compounds like this compound. Studies using TRPV1 knockout mice have demonstrated the critical role of this channel in nociception and pain sensation tandfonline.com. These models help to confirm that the observed effects of a compound are mediated specifically through TRPV1. For instance, the hyperthermic effect seen with some TRPV1 antagonists is absent in TRPV1 knockout mice, confirming that this effect is entirely due to TRPV1 blockade nih.gov. While TRPV1 knockout mice generally have normal body temperature and can sense normal heat, they show attenuated heat hyperalgesia in response to inflammation or injury and reduced fever in response to certain stimuli nih.govnih.gov. The use of TRPV1 knockout mice supports the investigation of TRPV1's roles beyond pain perception, including potential non-sensory functions nih.gov. The hippocampus of TRPV1 knockout mice lacks major developmental abnormalities, supporting their use in various animal models of diseases and pathological conditions researchgate.net.

Computational and Structural Modeling Approaches in this compound Research

Computational and structural modeling techniques provide valuable insights into the interaction of this compound with its target, TRPV1, at a molecular level.

Molecular Modeling of this compound-TRPV1 Interactions

Future Directions and Research Gaps for Amg8562

Elucidating Complexities of Species-Specific TRPV1 Modulation

A significant research gap lies in fully understanding the molecular basis for the observed species-specific differences in AMG8562's modulation of TRPV1, particularly regarding proton activation. In rats, this compound has been shown to potentiate proton-induced Ca²⁺ influx in TRPV1-expressing cells and does not cause hyperthermia in vivo. mdpi.comresearchgate.netnih.govbasicmedicalkey.com Conversely, in humans, this compound inhibits all TRPV1 activation modes, including by capsaicin (B1668287), heat, and protons. researchgate.netplos.org This divergence in proton modulation is considered a crucial factor explaining the hyperthermia-free profile in rodents but predicting thermoregulatory risks in humans. researchgate.netbasicmedicalkey.com

Future research should focus on identifying the specific amino acid residues or structural differences in the TRPV1 channel between species that account for this differential interaction with this compound. Techniques such as site-directed mutagenesis, chimeric channel constructs, and advanced structural biology methods (e.g., cryo-Electron Microscopy of this compound bound to TRPV1 from different species) could provide critical insights. Understanding these molecular determinants is essential for predicting the human response to this compound and designing future TRPV1 modulators with desired species-specific profiles, potentially avoiding the thermoregulatory side effects that have hampered the clinical development of many TRPV1 antagonists. nih.govresearchgate.netbenthamopen.comresearchgate.net

Table 1: Species-Specific Modulation of TRPV1 by this compound

| Species | Capsaicin Activation | Heat Activation | Proton Activation | In Vivo Thermoregulatory Effect |

| Rat | Blocks mdpi.complos.org | Does not affect mdpi.complos.org | Potentiates mdpi.comnih.govbasicmedicalkey.complos.org | No hyperthermia (may cause hypothermia) researchgate.netnih.govbasicmedicalkey.comnih.gov |

| Human | Inhibits plos.org | Inhibits plos.org | Inhibits (partial antagonist) basicmedicalkey.complos.org | Predicted thermoregulatory risks (hyperthermia) researchgate.net |

Further Characterization of this compound's Unique Pharmacological Profile and Downstream Effects

This compound is described as a selective modulator that blocks capsaicin-induced TRPV1 activation but does not inhibit heat-induced activation in rats, while potentiating proton-induced activation in this species. mdpi.comresearchgate.netnih.govbasicmedicalkey.complos.org This modality-selective profile in rats differentiates it from some other TRPV1 antagonists. nih.gov However, the full extent of this compound's interactions with other TRPV1 activation modalities and its downstream signaling effects warrant further comprehensive characterization.

Research is needed to:

Investigate this compound's effects on other known TRPV1 agonists beyond capsaicin and protons, such as anandamide, lipoxygenase products, and inflammatory mediators. mdpi.comunife.itmdpi.comannualreviews.org

Delve deeper into the mechanisms by which this compound potentiates proton activation in rats. This could involve studying its binding site in the presence of protons and its influence on channel gating kinetics under acidic conditions.

Characterize the downstream signaling pathways activated or modulated by this compound binding to TRPV1. This includes examining its impact on Ca²⁺ influx dynamics, neuropeptide release (e.g., CGRP, substance P), and the activation of downstream kinases like PKC and PKA, which are known to modulate TRPV1 activity. mdpi.commdpi.comannualreviews.orgnih.gov

Explore the potential for this compound to induce TRPV1 desensitization, a phenomenon observed with sustained agonist activation and relevant to the analgesic effects of capsaicin. mdpi.comunife.itannualreviews.orgtandfonline.comwhiterose.ac.ukfrontiersin.org

Detailed research findings on these aspects will contribute to a more complete understanding of how this compound exerts its effects at the molecular and cellular level, providing valuable data for future drug design.

Strategies for Developing Next-Generation TRPV1 Modulators Based on this compound Insights

The unique profile of this compound, particularly its lack of hyperthermia in rats linked to its proton potentiation in this species, offers valuable insights for designing safer TRPV1 modulators. researchgate.netnih.govbasicmedicalkey.com The challenge for developing next-generation compounds is to retain analgesic efficacy while avoiding the hyperthermia observed with antagonists that block all TRPV1 activation modes in humans. nih.govresearchgate.netbenthamopen.comresearchgate.net

Future strategies should leverage the knowledge gained from studying this compound:

Focus on developing modality-selective antagonists that spare proton activation in humans, similar to how this compound potentiates it in rats. This might involve screening for compounds that exhibit differential activity across various TRPV1 activation stimuli. nih.govbasicmedicalkey.comresearchgate.netnih.govresearchgate.net

Explore compounds that act as partial antagonists or exhibit biased agonism, selectively modulating certain downstream pathways while minimizing others.

Utilize structural information obtained from studying this compound-TRPV1 interactions to guide rational drug design and synthesis of novel chemotypes.

Develop improved preclinical models that better predict human thermoregulatory responses to TRPV1 modulation, potentially by using transgenic animals expressing human TRPV1 or more complex in vitro systems. researchgate.net

The goal is to translate the lessons learned from this compound's preclinical success in avoiding hyperthermia into novel compounds that are safe and effective in humans.

Exploration of Novel Preclinical Applications Beyond Current Research Areas

While TRPV1 has been extensively studied for its role in pain and inflammation, its expression in various non-neuronal tissues suggests potential applications in other disease areas. unife.itmdpi.com this compound, as a well-characterized TRPV1 modulator, could be a valuable tool for exploring these novel preclinical applications.

Future research could investigate the role of TRPV1 and the potential therapeutic utility of this compound in preclinical models of:

Bladder disorders, given TRPV1 expression in the bladder epithelium and its implication in conditions like cystitis. unife.itmdpi.com

Respiratory conditions, considering TRPV1 expression in the lungs and its potential involvement in asthma. unife.itmdpi.com

Metabolic disorders like diabetes, as TRPV1 expressing neurons may play a role in modulating inflammation in pancreatic islets. unife.itmdpi.com

Hearing loss, where TRPV1 is expressed in cochlear hair cells. unife.itmdpi.com

Other conditions where TRPV1 has been implicated, such as itch, cancer, and cardiovascular diseases. researchgate.netunife.it

Exploring these areas with this compound in preclinical studies could uncover new therapeutic opportunities for TRPV1-targeted therapies and broaden the potential impact of modulating this channel.

Q & A

Q. How does AMG8562 inhibit calcium ion (Ca²⁺) uptake across different TRPV1 activation modes (e.g., capsaicin, pH 5, heat)?

this compound demonstrates concentration-dependent inhibition of Ca²⁺ uptake under capsaicin, pH 5, and heat activation. Experimental data show that higher concentrations (>100 nM) lead to a plateau in inhibition efficacy, suggesting receptor saturation. Capsaicin and pH 5 activation exhibit gradual inhibition curves, while heat activation shows sharper declines, indicating modality-specific TRPV1 interactions . Researchers should design dose-response experiments with at least five concentration points (e.g., 1 nM–10 µM) to capture these dynamics.

Q. What preclinical models are validated for studying this compound’s antihyperalgesic effects?

Rodent models (e.g., inflammatory pain assays) are commonly used to evaluate this compound’s efficacy. Key studies highlight its ability to reduce hyperalgesia without inducing hyperthermia—a critical distinction from earlier TRPV1 antagonists. Researchers should incorporate thermal and mechanical sensitivity tests (e.g., Hargreaves test, von Frey filaments) alongside thermoregulatory monitoring to confirm target specificity .

Q. What are the optimal this compound concentrations for in vitro TRPV1 inhibition assays?

Concentration ranges should be tailored to activation modes:

- Capsaicin/pH 5 activation : 10–1000 nM (IC₅₀ ~50 nM).

- Heat activation : 1–100 nM (IC₅₀ ~10 nM). Include negative controls (e.g., vehicle) and positive controls (e.g., capsazepine) to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different TRPV1 activation pathways?

Contradictions may arise from differential TRPV1 conformational states or tissue-specific expression. Use principal contradiction analysis:

Q. What strategies mitigate translational challenges in developing TRPV1 antagonists like this compound?

Preclinical-to-clinical discrepancies often stem from species-specific TRPV1 polymorphisms or off-target effects. Mitigation strategies include:

Q. How can researchers validate this compound’s target engagement in complex biological systems?

Combine orthogonal methods:

Q. What experimental designs address this compound’s partial efficacy in chronic pain models?

Chronic pain involves neuroplasticity and TRPV1 sensitization. Advanced designs include:

Q. How should researchers analyze this compound’s data with non-linear concentration-response relationships?

Use sigmoidal curve fitting (e.g., Hill equation) to calculate IC₅₀ and Hill coefficients. For plateau effects, apply two-site binding models to distinguish high- and low-affinity TRPV1 interactions. Report 95% confidence intervals to quantify uncertainty .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound studies?

Q. How to ethically incorporate AI tools in this compound research without compromising scientific rigor?

AI should assist with language refinement or data visualization, not hypothesis generation. Always cross-check AI-generated text against primary sources and disclose AI usage in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.